molecular formula C8H8N2OS B6158549 6-methoxy-1,3-benzothiazol-5-amine CAS No. 1782830-98-1

6-methoxy-1,3-benzothiazol-5-amine

Cat. No.: B6158549
CAS No.: 1782830-98-1
M. Wt: 180.2
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Description

6-methoxy-1,3-benzothiazol-5-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a methoxy group at the 6th position and an amine group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,3-benzothiazol-5-amine typically involves the cyclization of 2-aminothiophenols with various reagents. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the cyclization of thioamides or carbon dioxide in the presence of catalysts .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .

Scientific Research Applications

6-methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1,3-benzothiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt microbial cell walls, and interfere with DNA replication. Its biological activity is often attributed to its ability to chelate metal ions and generate reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1,3-benzothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1782830-98-1

Molecular Formula

C8H8N2OS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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